tert-Butyl (3-mercaptophenyl)carbamate
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Overview
Description
tert-Butyl (3-mercaptophenyl)carbamate is an organic compound that features a thiol group (-SH) attached to a phenyl ring, which is further connected to a carbamic acid ester
Mechanism of Action
Target of Action
The specific targets of Tert-butyl N-(3-sulfanylphenyl)carbamate are currently unknown. For instance, some carbamates are used as inhibitors of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system .
Biochemical Pathways
Based on the properties of similar compounds, it could potentially interfere with pathways involving its target proteins or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-mercaptophenyl)carbamate typically involves the reaction of 3-mercaptophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester. The general reaction scheme is as follows:
3-Mercaptophenol+tert-Butyl chloroformate→(3-Mercapto-phenyl)-carbamic acid tert-butyl ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-mercaptophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
tert-Butyl (3-mercaptophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential as a drug precursor or as a protective agent against oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl (3-mercaptophenyl)carbamate is unique due to the presence of both a thiol group and a carbamic acid ester. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. In comparison, similar compounds may lack the thiol group or have different functional groups, leading to different reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(3-sulfanylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-5-4-6-9(15)7-8/h4-7,15H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQZBRIRXCOQJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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